2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide is a complex organic compound featuring an indole moiety, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core can then be functionalized with various groups to introduce the piperidine and acetamide functionalities.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activity, and this compound may exhibit antiviral, anti-inflammatory, or anticancer properties.
Industry: Use in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide exerts its effects involves interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound's ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Piperidine derivatives: Compounds containing the piperidine ring, often used in pharmaceuticals.
Acetamide derivatives: Compounds with the acetamide group, used in various chemical applications.
Uniqueness: 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide stands out due to its combination of indole, piperidine, and acetamide functionalities, which can provide unique biological and chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(2-methylpiperidin-1-yl)propyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-7-4-5-11-22(14)12-6-10-20-19(24)18(23)16-13-21-17-9-3-2-8-15(16)17/h2-3,8-9,13-14,21H,4-7,10-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOYTTJOOXXVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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